3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3,7-dimethyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-6-3-4-7-8(5-6)17-10-9(7)11(15)14(2)12(16)13-10/h6H,3-5H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMZVAGSDKNEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927752 | |
| Record name | 3,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670172 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132627-72-6 | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3,7-dimethyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132627726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine ring. Key steps may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Pyrimidine Ring Construction: The pyrimidine ring is often introduced via condensation reactions with appropriate amines and carbonyl compounds.
Functional Group Modifications: Introduction of methyl and sulfanyl groups is carried out using standard organic synthesis techniques such as alkylation and thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Sulfur-Based Reactivity
The exocyclic thiol group at position 2 drives nucleophilic substitution and oxidation reactions:
-
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) in basic conditions (NaOH/ethanol) to form 2-alkylsulfanyl derivatives.
Example :
Yield: 85–92% . -
Oxidation :
Treatment with hydrogen peroxide (HO) in acetic acid converts the thiol to a sulfonyl (-SO) group:
.
Table 1: Sulfur-Directed Reactions
Heterocyclization Reactions
The pyrimidine ring participates in cyclocondensation with aldehydes and hydrazonoyl halides:
-
With Aldehydes :
Reacts under acidic conditions (glacial AcOH/DMSO) to form fused triazolo or tetrazino derivatives.
Example :
. -
With Hydrazonoyl Halides :
Forms pyrimidino[1,2-b] tetrazines in chloroform with triethylamine:
(Yield: 70–82%) .
Table 2: Cyclocondensation Products
| Partner Reagent | Conditions | Product Class | Key Functional Groups | Source |
|---|---|---|---|---|
| Benzaldehyde | AcOH/DMSO, reflux | Triazolo-thienopyrimidine | C=N, CO | |
| Hydrazonoyl bromide | CHCl, EtN | Pyrimidino-tetrazine | N=N, Ar |
Ring Functionalization
The tetrahydrobenzothiophene moiety undergoes electrophilic substitution:
-
Halogenation :
Bromine in acetic acid substitutes at position 5 or 6 of the benzothiophene ring. -
Nitration :
Nitrating mixtures (HNO/HSO) introduce nitro groups at position 7 .
Metal Complexation
The thiol and pyrimidine N atoms coordinate with transition metals:
-
Cu(II) Complexes :
Formed in ethanol with CuCl, yielding octahedral complexes (λ = 420–450 nm) . -
Ag(I) Complexes :
Reacts with AgNO to generate antimicrobial-active species.
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
-
Anti-Tyrosinase Activity :
2-Benzylsulfanyl analogs show IC = 12.3 μM (vs. kojic acid, IC = 16.7 μM) . -
Anticancer Potential :
Tellurium-containing derivatives inhibit leukemia cell lines (IC = 1.8–4.2 μM) .
Mechanistic Insights
-
Alkylation Kinetics :
Follows second-order kinetics (k = 1.2 × 10 L·mol·s at 25°C). -
Oxidation Pathways :
Thiol → sulfinic acid → sulfonic acid intermediates detected via HPLC-MS.
Scientific Research Applications
3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro1
Medicinal Chemistry: This compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving sulfur-containing molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfanyl group can influence its reactivity and binding properties, potentially affecting various biological pathways.
Comparison with Similar Compounds
Table 1: Substituent Variations and Their Implications
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Methyl and tert-butyl groups (e.g., at position 7) increase logP values, enhancing blood-brain barrier penetration .
- Solubility : Polar substituents (e.g., oxadiazole) improve aqueous solubility, critical for oral bioavailability .
- Metabolic Stability : Chloro derivatives (e.g., 4-Cl) are prone to hydrolysis, whereas tert-butyl groups resist oxidative metabolism .
Biological Activity
The compound 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity comprehensively, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Information
- IUPAC Name : 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C13H16N2OS2
- Molecular Weight : 284.41 g/mol
Structural Representation
The compound's structure features a benzothieno-pyrimidine core with specific substituents that influence its biological activity. The presence of sulfur in the structure is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3,7-dimethyl-2-sulfanyl derivatives demonstrate efficacy against various bacterial strains and fungi. A study conducted on thienopyrimidine derivatives revealed their potential as antibacterial agents against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Thienopyrimidine compounds have also been investigated for their anticancer effects. The compound under discussion has shown promise as a tyrosine kinase inhibitor , which is crucial for cancer cell proliferation. In vitro studies suggest that it can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there is emerging evidence that suggests anti-inflammatory activities associated with thienopyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Study 1: Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including 3,7-dimethyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
In a recent investigation focusing on cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies revealed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Study 3: Anti-inflammatory Mechanism
A study assessing the anti-inflammatory potential of thienopyrimidine derivatives found that treatment with 3,7-dimethyl-2-sulfanyl significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yields and purity?
Methodological Answer: Synthetic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance cyclization efficiency in aza-Wittig reactions .
- Catalyst choice : EtO⁻Na⁺ or K₂CO₃ improves nucleophilic substitution during ring closure .
- Purification : Crystallization with ethyl acetate or acetonitrile achieves >85% purity for intermediates .
Q. Example Table: Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Catalyst | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Phenols | K₂CO₃ | THF | 65–78% | |
| Secondary amines | EtO⁻Na⁺ | Toluene | 70–85% |
Q. What analytical techniques confirm structural integrity in thienopyrimidine systems?
Methodological Answer:
- Single-crystal XRD : Resolves stereochemistry and validates fused-ring systems (mean C–C bond accuracy: 0.003–0.004 Å) .
- NMR spectroscopy : Key signals include δ 2.34 ppm (SCH₃) and δ 8.85 ppm (NH) in DMSO-d₆ .
- IR spectroscopy : Peaks at 1668–1718 cm⁻¹ confirm C=O and C=S bonds .
Advanced Research Questions
Q. What experimental strategies evaluate pharmacological potential in preclinical models?
Methodological Answer:
- In vitro assays : COX-1/COX-2 inhibition (IC₅₀) for anti-inflammatory activity ; MIC testing against Gram+/Gram– bacteria .
- In vivo models : Carrageenan-induced paw edema (rodents) for dose-response analysis .
- Statistical rigor : ANOVA with post-hoc Tukey tests to compare activity across derivatives .
Q. How to design SAR studies for substituent impact on bioactivity?
Methodological Answer:
Q. Example Table: Substituent-Activity Trends
| Position | Substituent | Biological Activity | Reference |
|---|---|---|---|
| 2 | SCH₃ | Baseline antimicrobial | |
| 3 | 4-Fluorophenyl | COX-2 inhibition (IC₅₀: 1.2 µM) | |
| 7 | Methyl | Improved metabolic stability |
Q. What considerations are critical for molecular docking studies?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across derivatives?
Methodological Answer:
Q. What purification techniques isolate stereochemically pure chiral analogs?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
